2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole
Overview
Description
2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 4-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of 4-chlorobenzohydrazide with acetic anhydride under reflux conditions can yield the desired oxadiazole compound . The reaction typically proceeds as follows:
Starting Materials: 4-chlorobenzohydrazide and acetic anhydride.
Reaction Conditions: Reflux in an appropriate solvent, such as acetic acid or toluene.
Purification: The product can be purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can form larger heterocyclic systems through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of oxadiazole N-oxides.
Reduction Products: Reduction can yield partially or fully reduced oxadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits antimicrobial, antifungal, and anticancer activities.
Materials Science: Due to its unique electronic properties, it is used in the development of organic semiconductors and light-emitting diodes.
Agrochemicals: The compound has shown potential as a pesticide and herbicide, contributing to crop protection.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole varies depending on its application:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Pesticidal Activity: The compound interferes with the nervous system of pests, leading to paralysis and death.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-5-methyl-1,3,4-thiadiazole: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
2-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole: Similar structure but with different ring connectivity.
Uniqueness
2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole is unique due to its specific electronic properties and biological activities. The presence of the oxadiazole ring imparts distinct reactivity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6-11-12-9(13-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHCZNKJMUMKTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385242 | |
Record name | 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22815-98-1 | |
Record name | 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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